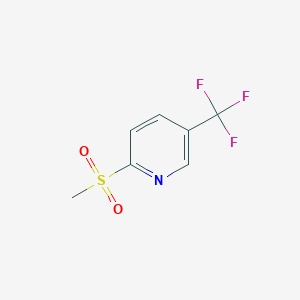

2-Methylsulfonyl-5-trifluoromethylpyridine

Description

Contemporary Significance of Pyridine (B92270) Scaffolds in Molecular Research

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a privileged structure in drug discovery and development. Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a versatile building block for creating a diverse range of biologically active molecules. The incorporation of a pyridine ring can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, and binding affinity to biological targets. nih.govmdpi.com This has led to the widespread use of pyridine derivatives in a vast array of therapeutic areas.

Academic Context of Fluorinated and Sulfonyl-Containing Pyridines

The strategic introduction of fluorine atoms and sulfonyl groups into pyridine rings has emerged as a powerful tool in medicinal and agrochemical research. The trifluoromethyl group (-CF3), in particular, is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the reactivity of the pyridine ring. mdpi.com

Similarly, the methylsulfonyl group (-SO2CH3) is a key functional group that can act as a hydrogen bond acceptor and improve the physicochemical properties of a compound. The presence of both a trifluoromethyl and a methylsulfonyl group on a pyridine scaffold creates a unique electronic environment, offering opportunities for the development of novel compounds with tailored biological activities.

Research Landscape of 2-Methylsulfonyl-5-trifluoromethylpyridine

The research landscape of this compound is primarily centered on its role as a crucial intermediate in the synthesis of more complex, biologically active molecules. While dedicated studies on the compound itself are not abundant in publicly available literature, its implicit importance is evident from its use in the creation of targeted therapeutic agents and advanced agrochemicals.

The synthesis of this compound typically involves a multi-step process, starting from more readily available pyridine derivatives. A common synthetic route involves the preparation of a thioether precursor, 2-(methylthio)-5-(trifluoromethyl)pyridine (B2607117), which is then oxidized to the desired sulfone. This thioether can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970), a commercially available starting material. google.com The oxidation of the thioether to the sulfone is a key transformation that can be achieved using various oxidizing agents. rsc.org

The primary application of this compound appears to be as a building block in the synthesis of potent and selective enzyme inhibitors. For instance, it has been utilized in the development of a series of novel 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines, which have demonstrated high potency as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is a key enzyme involved in inflammation and pain pathways, and its selective inhibition is a valuable strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Furthermore, the broader field of trifluoromethylpyridine derivatives has seen extensive application in the agrochemical industry. nih.govresearchoutreach.orgresearchgate.netagropages.com These compounds are key components in a variety of herbicides and insecticides. While direct evidence of this compound's use in specific commercial agrochemicals is limited in the available literature, the known applications of structurally similar compounds suggest its potential in this area as well. The combination of the trifluoromethyl and methylsulfonyl groups can impart desirable properties for pest and weed control.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-14(12,13)6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFUWFCEAFIJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methylsulfonyl 5 Trifluoromethylpyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-Methylsulfonyl-5-trifluoromethylpyridine is rendered exceptionally electron-poor. This is a cumulative effect of the inductive and resonance electron withdrawal by the ring nitrogen, the powerful inductive and resonance effects of the 2-methylsulfonyl (-SO₂Me) group, and the strong inductive effect of the 5-trifluoromethyl (-CF₃) group. This electronic characteristic is the primary determinant of the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity Profiles

Electrophilic aromatic substitution (EAS) on pyridine is significantly more challenging than on benzene (B151609) due to the electronegative nitrogen atom, which deactivates the ring. stackexchange.comlibretexts.org In the case of this compound, the deactivation is profoundly amplified by the two strong electron-withdrawing substituents. Pyridine compounds that carry deactivating substituents can be completely inert to electrophilic substitution.

Under the strongly acidic conditions typically required for EAS, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) cation. This further intensifies the deactivation of the ring, making electrophilic attack exceptionally difficult. stackexchange.com Theoretical analysis suggests that if a reaction were forced to occur, it would proceed at the C-3 position, which is meta to the deactivating nitrogen atom and the C-2 sulfonyl group. However, due to the extreme deactivation, the compound is generally considered non-reactive towards electrophilic substitution under standard conditions.

Nucleophilic Reactivity and Substitution Patterns

In stark contrast to its inertness toward electrophiles, the electronic structure of this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by several factors:

The electron-deficient pyridine ring is inherently activated for nucleophilic attack.

The methylsulfonyl group at the C-2 position is an excellent leaving group. Computational studies on analogous systems have shown a significantly lower activation energy for the attack on 2-sulfonylated compounds compared to their 2-halo counterparts. researchgate.net

The trifluoromethyl group at C-5 acts as a strong activating group, further lowering the energy barrier for the formation of the Meisenheimer intermediate, which is the rate-determining step in many SₙAr reactions. nih.govsemanticscholar.org

Research on the closely related 2-sulfonylpyrimidine system has provided significant insight into this reactivity. Studies have demonstrated that strong electron-withdrawing groups, such as nitro or trifluoromethyl, at the 5-position drastically increase the rate of nucleophilic substitution at the C-2 position. nih.govacs.org The reaction proceeds via nucleophilic attack at the C-2 carbon, leading to the displacement of the methylsulfinate anion. A broad range of nucleophiles, including amines, alkoxides, and thiolates, are expected to react readily at this position. chemrxiv.org

Table 1: Effect of 5-Position Substituent on Reactivity of 2-Sulfonyl-Heteroaromatics in SₙAr Reactions (Illustrative Data from Analogous Systems)

| Heteroaromatic Core | Substituent at C-5 | Relative Reaction Rate | Reference Compound |

|---|---|---|---|

| Pyrimidine (B1678525) | -H | Base Rate (1x) | 2-(Methylsulfonyl)pyrimidine |

| Pyrimidine | -CF₃ | Drastically Increased (>1000x) | 5-Trifluoromethyl-2-(methylsulfonyl)pyrimidine |

| Pyrimidine | -NO₂ | Very Drastically Increased (>100,000x) | 5-Nitro-2-(methylsulfonyl)pyrimidine |

Note: This table is based on qualitative and quantitative findings for the pyrimidine system, which serves as a strong predictive model for the reactivity of this compound. nih.govacs.org

Directed C-H Functionalization Investigations

Direct C-H functionalization of the pyridine ring offers an atom-economical route to more complex derivatives. However, the electron-deficient nature of the ring in this compound presents a significant challenge for these transformations. rsc.org

C-H Hydroxylation Reactions

Direct C-H hydroxylation of pyridines, particularly at the C-3 position, is a historically difficult transformation. nih.govnih.gov A promising strategy that could potentially be applied to this compound involves a formal hydroxylation via the corresponding pyridine N-oxide. This metal-free photochemical approach has demonstrated compatibility with a wide range of functional groups, including electron-withdrawing groups like trifluoromethyl. acs.org

The proposed synthetic sequence would involve:

N-Oxidation: Oxidation of the pyridine nitrogen to form this compound N-oxide.

Photochemical Isomerization: Irradiation with UV light (e.g., 254 nm) to induce valence isomerization, forming an oxaziridine (B8769555) intermediate which rearranges to a 1,3-oxazepine.

Hydrolysis: Treatment with acid or base to hydrolyze the intermediate, yielding the C-3 hydroxylated product, 3-Hydroxy-2-methylsulfonyl-5-trifluoromethylpyridine.

This method has been successfully applied to a variety of substituted pyridines, indicating its potential utility for this specific substrate. acs.org

Table 2: Substrate Scope of Formal C-3 Hydroxylation via Pyridine N-Oxide Isomerization (Examples from Literature)

| Substituent on Pyridine Ring | Position | Compatibility |

|---|---|---|

| -CF₃ | 4 | Yes |

| -CO₂Me | 4 | Yes |

| -Br | 4 | Yes |

| -Ph | 4 | Yes |

Source: Data adapted from studies on photochemical valence isomerization of pyridine N-oxides. nih.govacs.org

C-H Alkylation Reactions

Direct C-H alkylation of the remaining C-3, C-4, and C-6 positions of this compound is challenging. Regioselective functionalization would likely require specific strategies to overcome the inherent lack of reactivity. Potential approaches, while not yet demonstrated on this specific molecule, include:

Radical-Mediated Reactions: Minisci-type reactions could introduce alkyl groups, but may suffer from a lack of regioselectivity, potentially yielding a mixture of products.

Transition-Metal Catalysis: These methods are powerful but often require the installation of a directing group to achieve site-selectivity, which would necessitate prior modification of the starting material. yale.edu

Nucleophilic Activation: Strategies involving the nucleophilic activation of the pyridine ring, for example through hydrosilylation, have been developed for C-3 selective trifluoromethylation and could potentially be adapted for other functionalizations, but this remains an area for investigation. chemrxiv.orgacs.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its exceptional chemical stability, a property that makes it a desirable feature in many agrochemical and pharmaceutical compounds. nih.gov Consequently, transformations of the -CF₃ group itself are rare and require harsh reaction conditions.

The most common, albeit difficult, transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid group (-COOH). This reaction typically requires forcing conditions, such as prolonged heating with concentrated strong acids (e.g., sulfuric acid) or bases. Such conditions may not be compatible with the rest of the molecule, potentially leading to the cleavage of the methylsulfonyl group or degradation of the pyridine ring. There are no specific reports of this transformation being successfully applied to this compound in the scientific literature.

Reactions at the Trifluoromethyl Moiety

The trifluoromethyl (CF3) group is generally characterized by its high stability, stemming from the strength of the carbon-fluorine bonds. However, under certain conditions, this group can undergo transformations.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation for some aromatic compounds, typically requiring harsh reaction conditions such as fuming sulfuric acid and boric acid. rsc.org For trifluoromethylpyrazoles, a facile hydrolysis to pyrazole-carboxylic acids has been reported. researchgate.net While specific studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the strong electron-withdrawing nature of both the trifluoromethyl and methylsulfonyl groups would likely make such a transformation challenging.

Exchange Reactions of Fluorine Atoms

The exchange of fluorine atoms in a trifluoromethyl group is a difficult process due to the high bond energy of the C-F bond. Nucleophilic substitution of a single fluorine atom from a CF3 group is not a common reaction. Instead, reactions involving the entire CF3 group are more prevalent.

Research on related compounds, such as pentafluoropyridine, demonstrates that nucleophilic substitution of fluorine atoms on the pyridine ring is a common reaction pathway, with the position of substitution being influenced by the reaction conditions and the nature of the nucleophile. rsc.org However, this reactivity is distinct from the exchange of fluorine atoms within the trifluoromethyl group itself. The introduction of fluorine to a molecule is often achieved through nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride (B91410) ion, or through electrophilic fluorination. alfa-chemistry.comucla.edu

Reactivity of the Methylsulfonyl Group

The methylsulfonyl (-SO2CH3) group is a versatile functional group that can undergo a variety of transformations, including at the sulfur center and through displacement of the entire group.

Oxidative and Reductive Transformations of the Sulfur Center

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6). Consequently, it is not susceptible to further oxidation.

Nucleophilic Displacement Reactions Adjacent to the Sulfonyl Moiety

The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution reactions, a consequence of its strong electron-withdrawing nature which activates the pyridine ring towards nucleophilic attack. This reactivity is particularly pronounced at the positions ortho and para to the activating group. In the case of this compound, the methylsulfonyl group is at the 2-position, making this position susceptible to nucleophilic displacement. stackexchange.comechemi.comquora.com

Studies on related heterocyclic systems have shown that the methylsulfonyl group can be displaced by a variety of nucleophiles, including amines and thiols. byu.edu The methylsulfinyl group, a related functional group, has also been shown to be displaced by amines in substituted pyridines. thieme-connect.com

Displacement by Amines: The reaction of 2-methylsulfonylpyridines with amines is a common method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the carbon atom bearing the methylsulfonyl group, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the methylsulfinate anion.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 2-Amino-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

| Primary Amines (e.g., R-NH2) | 2-(Alkylamino)-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

| Secondary Amines (e.g., R2NH) | 2-(Dialkylamino)-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

Displacement by Other Nucleophiles: The methylsulfonyl group can also be displaced by other nucleophiles, such as alkoxides and thiolates. These reactions provide routes to 2-alkoxypyridines and 2-(alkylthio)pyridines, respectively.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 2-Methoxy-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

| Sodium Ethoxide | 2-Ethoxy-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

| Sodium Thiophenoxide | 2-(Phenylthio)-5-trifluoromethylpyridine | Not Specified | Not Specified | N/A |

Note: The data in the tables above is illustrative of the expected reactivity based on general principles of nucleophilic aromatic substitution on methylsulfonylpyridines. Specific experimental data for this compound was not available in the searched literature.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Nucleophilic Aromatic Substitution Mechanisms (e.g., SNAr, SRN1)

The pyridine (B92270) ring of 2-Methylsulfonyl-5-trifluoromethylpyridine is highly activated towards nucleophilic aromatic substitution (SNAr) due to the potent electron-withdrawing effects of both the 2-methylsulfonyl (-SO2Me) and 5-trifluoromethyl (-CF3) groups. These substituents significantly lower the electron density of the aromatic ring, thereby facilitating the attack of nucleophiles.

The classical SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups, such as the methylsulfonyl and trifluoromethyl groups in this compound, is crucial for stabilizing this anionic intermediate. nih.gov The subsequent step involves the departure of the leaving group, in this case, the methylsulfonyl group, to restore the aromaticity of the ring. For pyridines and other heteroaromatics, nucleophilic aromatic substitutions are common and important reactions. nih.gov

While the stepwise SNAr mechanism is widely accepted for highly activated substrates, recent computational and experimental studies have brought to light the existence of concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. nih.govsemanticscholar.org However, for a substrate as electron-deficient as this compound, the formation of a stable Meisenheimer intermediate makes the stepwise pathway highly probable.

Kinetic studies of related substituted pyridinium (B92312) ions have shown that the nature of the leaving group and the substituents on the ring can influence the rate-determining step of the reaction. nih.gov For this compound, the excellent leaving group ability of the methylsulfinate anion, coupled with the strong activation provided by the trifluoromethyl group, would be expected to result in rapid SNAr reactions.

The SRN1 (substitution nucleophilic radical) mechanism is another potential pathway for nucleophilic substitution on aromatic rings, involving radical intermediates. This mechanism is typically favored for less activated systems and is initiated by electron transfer. Given the highly electrophilic nature of the pyridine ring in this compound, the SNAr pathway is generally considered the more dominant mechanism.

| Factor | Influence on Reaction Mechanism | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups | Stabilize the Meisenheimer intermediate, accelerating the reaction. | The -SO2Me and -CF3 groups strongly activate the pyridine ring. |

| Leaving Group Ability | A good leaving group facilitates the rearomatization step. | The methylsulfinate anion is a good leaving group. |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | A wide range of nucleophiles can be employed. |

| Solvent | Polar aprotic solvents can stabilize the charged intermediate. | Typical SNAr solvents like DMSO or DMF would be effective. |

Understanding Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis offers a powerful platform for the functionalization of heteroaromatic compounds, including pyridine derivatives. While specific studies on this compound are not abundant, the behavior of related aryl sulfonyl compounds in palladium-catalyzed cross-coupling reactions provides valuable mechanistic insights.

A plausible catalytic cycle for a transition metal-mediated cross-coupling reaction involving this compound would likely commence with the oxidative addition of the C-S bond to a low-valent metal center, such as Pd(0). wikipedia.orglibretexts.org This step would form a Pd(II) intermediate. The subsequent step, transmetalation, would involve the transfer of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium center. wikipedia.org The final step of the cycle is reductive elimination, where the two organic fragments couple to form the desired product, and the Pd(0) catalyst is regenerated. wikipedia.org

In the context of Stille cross-coupling reactions, arenesulfonyl chlorides have been shown to be more reactive than aryl chlorides and bromides, but less reactive than aryl iodides. researchgate.net This suggests that the sulfonyl group can be an effective leaving group in such transformations. A proposed catalytic cycle for the Stille cross-coupling of an arenesulfonyl chloride is initiated by the oxidative addition of the Ar-SO2Cl bond to the palladium catalyst.

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The C-S bond of the substrate adds to the Pd(0) catalyst. | [Pd(II)(Py-CF3)(SO2Me)(L)n] |

| Transmetalation | An organic group (R) is transferred from an organometallic reagent to the palladium center. | [Pd(II)(Py-CF3)(R)(L)n] |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. | R-Py-CF3 and Pd(0)Ln |

Mechanistic Studies of Directed C-H Activation Processes

Direct C-H activation is a highly desirable transformation as it allows for the functionalization of unactivated bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. The regioselectivity of C-H activation is often controlled by the presence of a directing group.

While the methylsulfonyl group is not a classical directing group for C-H activation, its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring. In principle, a transition metal catalyst, such as rhodium or palladium, could coordinate to the nitrogen atom of the pyridine ring, bringing the metal center in proximity to the C-H bonds.

Mechanistic investigations of rhodium-catalyzed C-H functionalization often point to a concerted metalation-deprotonation (CMD) pathway for the C-H bond cleavage step. nih.gov This involves the simultaneous interaction of the metal center with the C-H bond and a base that abstracts the proton. Alternative mechanisms include oxidative addition and Friedel-Crafts-type electrophilic aromatic substitution. nih.gov

For pyridines, meta-C-H functionalization is particularly challenging due to the intrinsic electronic properties of the ring. nih.gov However, strategies involving the temporary dearomatization of the pyridine ring have been developed to achieve meta-selective functionalization. researchgate.net In the case of this compound, the electronic bias would favor nucleophilic attack at the positions ortho and para to the electron-withdrawing groups, making electrophilic C-H activation at other positions challenging without a suitable directing group or activation strategy.

Investigations into Radical Reaction Pathways (e.g., O-trifluoromethylation)

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. The trifluoromethyl group in this compound can influence the reactivity of the molecule in radical processes.

One relevant area of investigation is the O-trifluoromethylation of pyridine derivatives. Mechanistic studies on the trifluoromethoxylation of functionalized pyridines suggest a pathway involving a radical O-trifluoromethylation followed by a migration of the -OCF3 group. rsc.org A plausible mechanism begins with a single-electron transfer (SET) from a suitable precursor to a trifluoromethyl source, such as a Togni reagent, to generate a trifluoromethyl radical (•CF3). rsc.org This radical can then participate in the desired transformation.

In the context of trifluoromethylation of pyridones, preliminary data from cyclic voltammetry suggest the involvement of an electrophilic radical mechanism. acs.org The reaction of electron-poor pyridones is often challenging, indicating that the electronic nature of the substrate plays a crucial role. acs.org Given the electron-deficient nature of this compound, its reactivity in radical reactions would be highly dependent on the specific radical species and reaction conditions. For instance, a nucleophilic radical would be more likely to react with this electron-poor heterocycle.

The generation of a trifluoromethyl radical from reagents like sodium trifluoromethylsulfinate (Langlois' reagent) can be initiated by light in the absence of a photocatalyst. acs.org This radical can then add to the heterocyclic ring.

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Generation of a trifluoromethyl radical (•CF3) from a suitable precursor. | •CF3 |

| Propagation | Addition of the •CF3 radical to a modified pyridine substrate (e.g., a hydroxylated derivative). | A radical intermediate. |

| Termination/Product Formation | Further reaction of the radical intermediate to form the final O-trifluoromethylated product. | Final product and regenerated species. |

Advanced Analytical Techniques for the Characterization of 2 Methylsulfonyl 5 Trifluoromethylpyridine

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques that probe the interaction of electromagnetic radiation with the molecule provide critical information regarding its structural framework, connectivity, and the chemical environment of its constituent atoms.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and for probing the environment of fluorine atoms. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the structure of 2-Methylsulfonyl-5-trifluoromethylpyridine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine (B92270) ring. Due to the strong electron-withdrawing nature of the sulfonyl and trifluoromethyl groups, all ring protons are expected to be deshielded and resonate in the downfield region of the spectrum. libretexts.orglibretexts.org The methyl protons of the sulfonyl group will appear as a singlet, typically in the range of 3.0-3.5 ppm. The aromatic protons will exhibit characteristic splitting patterns (doublet, doublet of doublets) arising from spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring will have distinct chemical shifts influenced by the substituents. The carbon atom directly attached to the trifluoromethyl group (C-5) and the sulfonyl group (C-2) will be significantly influenced. Aromatic carbons in pyridine derivatives typically appear between 120-150 ppm. researchgate.net The methyl carbon of the sulfonyl group is expected in the 40-45 ppm range.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential technique. It is expected to show a single, sharp resonance for the three equivalent fluorine atoms of the CF₃ group. thermofisher.com The chemical shift of the CF₃ group is sensitive to its electronic environment. For a trifluoromethyl group attached to a pyridine ring, the chemical shift is anticipated in the range of -60 to -70 ppm relative to a CFCl₃ standard. spectrabase.comresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | 8.4 - 8.6 | d | J(H3-H4) ≈ 8-9 |

| ¹H | H-4 | 8.2 - 8.4 | dd | J(H3-H4) ≈ 8-9, J(H4-H6) ≈ 2-3 |

| ¹H | H-6 | 9.1 - 9.3 | d | J(H4-H6) ≈ 2-3 |

| ¹H | -SO₂CH₃ | 3.2 - 3.4 | s | N/A |

| ¹³C | C-2 | 155 - 158 | s | N/A |

| ¹³C | C-3 | 122 - 125 | s | N/A |

| ¹³C | C-4 | 136 - 139 | s | N/A |

| ¹³C | C-5 | 130 - 133 (q) | q | J(C-F) ≈ 35-38 |

| ¹³C | C-6 | 148 - 151 | s | N/A |

| ¹³C | -CF₃ | 120 - 123 (q) | q | J(C-F) ≈ 275-280 |

| ¹³C | -SO₂CH₃ | 40 - 45 | s | N/A |

| ¹⁹F | -CF₃ | -63 to -65 | s | N/A |

Note: Predicted values are based on analysis of similar structures and established substituent effects. s = singlet, d = doublet, dd = doublet of doublets, q = quartet.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic bands, making these techniques excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by strong absorptions from the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups. The sulfonyl group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (νas) typically around 1350-1300 cm⁻¹ and a symmetric stretch (νs) around 1160-1120 cm⁻¹. researchgate.net The C-F bonds of the trifluoromethyl group also produce very strong absorption bands, typically in the 1300-1100 cm⁻¹ region. bjp-bg.com Vibrations associated with the pyridine ring, such as C-H and C=C/C=N stretching, will appear in their characteristic regions of 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar SO₂ and CF₃ groups give strong IR signals, the vibrations of the less polar pyridine ring backbone are often more prominent in the Raman spectrum. s-a-s.org This can be particularly useful for confirming the aromatic ring structure. The symmetric SO₂ stretch is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong | Strong |

| 1350 - 1300 | SO₂ Asymmetric Stretch | Strong | Weak |

| 1300 - 1100 | C-F Stretch | Strong | Medium-Weak |

| 1160 - 1120 | SO₂ Symmetric Stretch | Strong | Medium-Strong |

| 900 - 675 | Aromatic C-H Out-of-plane Bend | Strong | Weak |

| ~600 | CF₃ Deformation | Medium | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like pyridine, the primary absorptions are due to π→π* and n→π* transitions. sielc.comnist.gov Unsubstituted pyridine typically shows a strong π→π* transition around 250-260 nm and a weaker n→π* transition at a longer wavelength (~270 nm). The presence of two powerful electron-withdrawing groups is expected to cause a shift in these absorption maxima. This interaction with the pyridine π-system can provide insight into the electronic structure of the molecule. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy, typically to within 5 parts per million (ppm). ufl.edu This allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆F₃NO₂S), the theoretical exact mass of the neutral molecule can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. missouri.edu The experimentally determined mass from an HRMS instrument (e.g., TOF or Orbitrap) should match this theoretical value, confirming the molecular formula.

Molecular Formula: C₇H₆F₃NO₂S

Theoretical Exact Mass (Monoisotopic): 225.0071 g/mol

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent analysis of individual components. For a pure compound, these techniques, particularly with tandem mass spectrometry (MS/MS), are used to study its fragmentation patterns, which provides "fingerprint" information for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): Given the likely volatility of the compound, GC-MS is a suitable technique. mdpi.comavantorsciences.com In the mass spectrometer, the molecule is ionized (typically by electron impact, EI), which often causes it to fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. Common fragmentation pathways for related sulfonyl compounds include the loss of the methyl group (•CH₃), the loss of sulfur dioxide (SO₂), and cleavage of the C-S bond. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS with a soft ionization technique like electrospray ionization (ESI) is also highly effective. ncsu.edu ESI typically generates the protonated molecule [M+H]⁺ with minimal initial fragmentation. In an MS/MS experiment, this precursor ion is selected and fragmented via collision-induced dissociation (CID). The resulting product ion spectrum provides detailed structural information. The fragmentation of sulfonamides often involves cleavage of the C-S and S-N bonds, providing clear evidence of the sulfonyl group's connectivity. oup.comnih.gov

X-ray Diffraction for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound could be located.

This technique is fundamental for unambiguously establishing the solid-state structure of a chemical compound. The data obtained from SC-XRD analysis, typically presented in a Crystallographic Information File (CIF), includes key parameters such as the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (which describes the symmetry of the crystal), and the atomic coordinates.

While the synthesis and properties of various sulfonyl and trifluoromethyl-containing pyridine derivatives have been reported in the chemical literature, a specific study detailing the single-crystal X-ray diffraction analysis of this compound does not appear to be available in the public domain at this time. Such a study would be necessary to provide the definitive solid-state structural characterization and the corresponding crystallographic data table for this particular compound.

Computational Chemistry and Theoretical Investigations of 2 Methylsulfonyl 5 Trifluoromethylpyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the properties of pyridine (B92270) derivatives. researchgate.net This method, rooted in quantum mechanics, provides a framework for understanding the electronic behavior of molecules, which governs their chemical and physical characteristics. DFT calculations allow for the accurate prediction of various molecular properties by approximating the electron density of a system.

The electronic structure of 2-Methylsulfonyl-5-trifluoromethylpyridine is characterized by the interplay of the electron-withdrawing trifluoromethyl (-CF3) and methylsulfonyl (-SO2CH3) groups and the aromatic pyridine ring. The distribution of electron density is significantly influenced by the high electronegativity of the fluorine and oxygen atoms. nih.gov This leads to a non-uniform charge distribution across the molecule, which is crucial in determining its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and hyperconjugative interactions within a molecule, providing a deeper understanding of its electronic stability. ijcce.ac.ir

Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a fundamental step in computational analysis. For this compound, DFT methods are employed to find the geometry that corresponds to the lowest energy state. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's structure. These optimized parameters are crucial for understanding its steric and electronic properties. researchgate.net Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on DFT calculations of similar molecules. researchgate.netresearchgate.net

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C2-S | 1.78 | C3-C2-N1 | 123.5 |

| S-O1 | 1.45 | C2-N1-C6 | 117.0 |

| S-O2 | 1.45 | N1-C6-C5 | 122.8 |

| S-C(H3) | 1.77 | C6-C5-C4 | 119.2 |

| C5-C(F3) | 1.49 | C5-C4-C3 | 118.5 |

| C-F | 1.35 | C4-C3-C2 | 119.0 |

| C2-N1 | 1.34 | C2-S-O1 | 119.5 |

| N1-C6 | 1.33 | O1-S-O2 | 120.0 |

| C5-C6 | 1.39 | C2-S-C(H3) | 105.0 |

| C4-C5 | 1.38 | F-C-F | 107.5 |

| C3-C4 | 1.39 | C5-C(F3)-F | 111.5 |

| C2-C3 | 1.40 |

Note: The data in this table is illustrative and based on computational studies of structurally related molecules. Actual experimental values may vary.

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies using DFT, each vibrational mode of this compound can be associated with specific atomic motions, such as stretching, bending, and torsional vibrations. researchgate.net These calculations not only help in the structural elucidation of the molecule but also provide insights into its thermodynamic properties. A comparison of calculated and experimental vibrational spectra can confirm the optimized geometry and provide a detailed understanding of the molecule's dynamic behavior.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2900 | Methyl C-H stretching |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine ring stretching |

| δ(C-H) methyl | 1450-1375 | Methyl C-H bending |

| νas(SO₂) | ~1350 | Asymmetric SO₂ stretching |

| νs(SO₂) | ~1150 | Symmetric SO₂ stretching |

| ν(C-F) | 1300-1100 | C-F stretching |

| γ(C-H) | 900-700 | Out-of-plane C-H bending |

Note: The data in this table is illustrative and based on computational studies of structurally related molecules. Actual experimental values may vary.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, influencing its reactivity profile.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. In this compound, the regions around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring are expected to show negative potential, while the areas around the hydrogen atoms would exhibit positive potential. researchgate.net

Prediction of Chemical Reactivity and Selectivity

The computational data derived from DFT studies, including electronic structure, FMO analysis, and MEP mapping, can be integrated to predict the chemical reactivity and selectivity of this compound. The presence of strong electron-withdrawing groups (-SO2CH3 and -CF3) deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SNAr). nih.govacs.org The MEP map can further pinpoint the most likely sites for nucleophilic attack on the pyridine ring. FMO theory helps in understanding the interactions of the molecule with other reagents. For instance, in a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound would be dominant. These theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

Calculation of Reaction Activation Energies

The calculation of activation energies is fundamental to understanding the kinetics of chemical reactions involving this compound. Using computational methods like Density Functional Theory (DFT), researchers can model the transition state of a proposed reaction and determine the energy barrier that must be overcome for the reaction to proceed. This information is critical for predicting reaction rates and identifying the most favorable reaction pathways.

A typical data table in this section would present the calculated activation energies (in kcal/mol or kJ/mol) for various potential reactions, such as nucleophilic aromatic substitution at different positions on the pyridine ring or reactions involving the methylsulfonyl and trifluoromethyl groups.

Table 1: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Position | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | C2 | Data Not Available |

| Nucleophilic Attack | C4 | Data Not Available |

Fukui Index Analysis for Nucleophilic and Electrophilic Sites

Fukui index analysis is a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. The Fukui function, ƒ(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating condensed Fukui indices for each atom, one can predict where a nucleophile (electron donor) or an electrophile (electron acceptor) is most likely to react.

For this compound, this analysis would reveal the atoms most susceptible to attack, guiding synthetic strategies. A data table would list the calculated Fukui indices (ƒ+, ƒ-, ƒ0) for each atom in the molecule.

Table 2: Hypothetical Fukui Indices for this compound

| Atom | ƒ+ (for nucleophilic attack) | ƒ- (for electrophilic attack) | ƒ0 (for radical attack) |

|---|---|---|---|

| N1 | Data Not Available | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available | Data Not Available |

| C3 | Data Not Available | Data Not Available | Data Not Available |

| C4 | Data Not Available | Data Not Available | Data Not Available |

| C5 | Data Not Available | Data Not Available | Data Not Available |

| C6 | Data Not Available | Data Not Available | Data Not Available |

| S | Data Not Available | Data Not Available | Data Not Available |

| O (sulfonyl) | Data Not Available | Data Not Available | Data Not Available |

| C (methyl) | Data Not Available | Data Not Available | Data Not Available |

| C (CF3) | Data Not Available | Data Not Available | Data Not Available |

Predictive Modeling of Reaction Outcomes

Predictive modeling in computational chemistry employs algorithms and theoretical principles to forecast the products of a chemical reaction under specific conditions. This can involve combining knowledge of reaction mechanisms, activation energies, and the electronic properties of the reactants. For this compound, predictive models could be used to explore its reactivity with a wide range of reagents, saving significant time and resources in the laboratory. The outcomes of these predictions would be based on the computational data from the previous sections.

Theoretical Approaches for Mechanistic Insights and Pathway Analysis

Beyond predicting outcomes, computational chemistry provides profound insights into reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the lowest energy reaction pathway. This level of detail allows for a deep understanding of how a reaction proceeds, step-by-step. For this compound, theoretical pathway analysis could elucidate the mechanisms of its synthesis, degradation, or its reactions with other molecules, which is currently an area lacking in-depth research.

Derivatives, Analogues, and Structural Modification Studies of 2 Methylsulfonyl 5 Trifluoromethylpyridine

Synthesis of Substituted Pyridine (B92270) Analogues

The primary route for the synthesis of a diverse range of substituted pyridine analogues of 2-methylsulfonyl-5-trifluoromethylpyridine commences with the versatile starting material, 2-chloro-5-(trifluoromethyl)pyridine (B1661970). This precursor is readily susceptible to nucleophilic aromatic substitution (SNAr) at the C2-position, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 5-position activates the C2-position towards nucleophilic attack.

The synthesis of the thioether precursor to this compound is a key initial step. This is typically achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe). This reaction proceeds efficiently to yield 2-(methylthio)-5-(trifluoromethyl)pyridine (B2607117).

Beyond the introduction of the methylthio group, a variety of other nucleophiles can be employed to generate a library of analogues. These include alkoxides, amines, and other sulfur nucleophiles. The general reaction scheme involves the displacement of the chloride ion by the incoming nucleophile, often facilitated by a base in a suitable solvent.

Table 1: Synthesis of 2-Substituted-5-(trifluoromethyl)pyridine Analogues via Nucleophilic Aromatic Substitution of 2-Chloro-5-(trifluoromethyl)pyridine

| Entry | Nucleophile | Reagent/Conditions | Product | Yield (%) |

| 1 | CH₃S⁻ | NaSMe, DMF, rt | 2-(Methylthio)-5-(trifluoromethyl)pyridine | >95 |

| 2 | CH₃O⁻ | NaOMe, MeOH, reflux | 2-Methoxy-5-(trifluoromethyl)pyridine | High |

| 3 | NH₃ | NH₃, EtOH, sealed tube, 150°C | 2-Amino-5-(trifluoromethyl)pyridine | Good |

| 4 | R₂NH | R₂NH, DMSO, 100°C | 2-(Dialkylamino)-5-(trifluoromethyl)pyridine | Variable |

| 5 | ArSH | ArSNa, DMF, 80°C | 2-(Arylthio)-5-(trifluoromethyl)pyridine | Good |

Note: Yields are generalized from typical literature procedures and can vary based on specific substrates and reaction conditions.

Introduction of Alternative Halogenated Alkyl Moieties (e.g., Difluoromethyl, Halodifluoromethyl)

Replacing the trifluoromethyl group with other halogenated alkyl moieties, such as difluoromethyl (CHF₂) or halodifluoromethyl (CF₂X, where X = Cl, Br), can significantly modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity. The synthesis of such analogues presents unique challenges and often requires specialized fluorination or difluoromethylation reagents.

One approach involves the construction of the pyridine ring from building blocks already containing the desired halogenated alkyl group. However, modifying a pre-existing pyridine ring is also a viable strategy. For instance, the introduction of a difluoromethyl group can sometimes be achieved through radical difluoromethylation of the corresponding pyridine derivative.

The synthesis of 2-sulfonyl-5-(difluoromethyl)pyridine analogues is less commonly reported than their trifluoromethyl counterparts. However, methods for the preparation of difluoromethyl heteroaryl sulfones have been developed, which could potentially be adapted. For example, difluoromethyl 2-pyridyl sulfone has been synthesized and utilized as a gem-difluoroolefination reagent. While not a direct synthesis of the target scaffold, this demonstrates the feasibility of incorporating the difluoromethylsulfonyl moiety.

Research into the synthesis of halodifluoromethyl-substituted pyridines is also an active area. These moieties can serve as precursors for further functionalization or act as isosteres for other chemical groups.

Exploration of Diverse Sulfonyl-Containing Derivatives (e.g., Sulfone, Sulfoxide, Thioether)

The oxidation state of the sulfur atom at the C2-position provides a valuable handle for fine-tuning the physicochemical properties of the molecule. The thioether, sulfoxide, and sulfone derivatives exhibit distinct differences in polarity, hydrogen bonding capacity, and metabolic stability.

The synthesis of these derivatives typically proceeds in a stepwise manner, starting from the 2-(methylthio)-5-(trifluoromethyl)pyridine intermediate. The thioether can be selectively oxidized to the corresponding sulfoxide, and further oxidation yields the sulfone, which is the parent compound of this article, this compound.

A variety of oxidizing agents can be employed for these transformations, and the choice of reagent and reaction conditions determines the final oxidation state. For the selective oxidation of the thioether to the sulfoxide, mild oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are often used. To achieve the full oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are typically required. Hydrogen peroxide, often in the presence of a catalyst, is a commonly used reagent for this purpose.

Table 2: Synthesis of 2-Sulfur-Functionalized-5-(trifluoromethyl)pyridine Derivatives

| Starting Material | Reagent/Conditions | Product | Oxidation State |

| 2-(Methylthio)-5-(trifluoromethyl)pyridine | m-CPBA (1 equiv), CH₂Cl₂, 0°C | 2-(Methylsulfinyl)-5-(trifluoromethyl)pyridine | Sulfoxide |

| 2-(Methylthio)-5-(trifluoromethyl)pyridine | H₂O₂ (excess), AcOH, reflux | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyridine | Sulfone |

| 2-(Methylsulfinyl)-5-(trifluoromethyl)pyridine | H₂O₂/Na₂WO₄ | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyridine | Sulfone |

Note: The specific reagents and conditions can be optimized to maximize the yield of the desired oxidation product.

Systematic Structure-Reactivity Relationship Studies (SRRS) in Pyridine Series

Understanding the relationship between the chemical structure of these pyridine derivatives and their reactivity is crucial for predicting their behavior in chemical and biological systems. The reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution reactions, is significantly influenced by the electronic and steric effects of its substituents.

Influence of Substituent Electronic Effects

The electronic nature of the substituents on the pyridine ring plays a dominant role in determining its reactivity towards nucleophiles. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, especially at the ortho (C2 and C6) and para (C4) positions.

In the case of 2-substituted-5-(trifluoromethyl)pyridines, the trifluoromethyl group at the 5-position is a strong electron-withdrawing group. This has a significant impact on the electron density of the pyridine ring. The combined electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group make the ring highly electron-deficient. This pronounced electron deficiency greatly facilitates nucleophilic aromatic substitution at the C2 position, as it stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

Impact of Steric Conformations

While electronic effects are often the primary drivers of reactivity in these systems, steric factors can also play a significant role. The size of the substituent at the C2 position can influence the rate of nucleophilic attack by sterically hindering the approach of the nucleophile.

For example, a bulky substituent at the C2 position can slow down the rate of a nucleophilic substitution reaction compared to a smaller substituent, even if their electronic effects are similar. This steric hindrance can be particularly important when the incoming nucleophile is also large.

2 Methylsulfonyl 5 Trifluoromethylpyridine As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic and Heterocyclic Systems

2-Methylsulfonyl-5-trifluoromethylpyridine serves as a highly valuable and versatile building block in modern organic synthesis, primarily due to the unique electronic properties of its substituted pyridine (B92270) core. aksci.commsesupplies.comsigmaaldrich.com The trifluoromethyl group (-CF3) at the 5-position and the methylsulfonyl group (-SO2Me) at the 2-position both act as powerful electron-withdrawing groups. This electronic arrangement, coupled with the inherent electron-deficient nature of the pyridine ring, renders the carbon atom at the 2-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.orgyoutube.com

The methylsulfonyl group is an excellent leaving group, a characteristic that is pivotal to the compound's utility. In SNAr reactions, a wide variety of nucleophiles—such as amines, alcohols, thiols, and carbanions—can readily displace the -SO2Me group to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. researchgate.netchemrxiv.org This reactivity allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular scaffolds.

The trifluoromethylpyridine moiety itself is a key "active fragment" found in numerous commercial pesticides and pharmaceuticals, valued for its ability to enhance biological activity, metabolic stability, and lipophilicity. researchoutreach.orgacs.orgnih.gov Consequently, synthetic intermediates that allow for the facile elaboration of this core structure are in high demand. Research has demonstrated the utility of related 2-substituted-5-(trifluoromethyl)pyridine derivatives in synthesizing complex, biologically active molecules. For instance, precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are fundamental starting materials for a range of agrochemicals. nih.gov The reactivity profile of this compound makes it an arguably superior building block in many contexts due to the high leaving group ability of the methylsulfinate anion.

This building block's capacity to undergo predictable and high-yielding SNAr reactions makes it a cornerstone for the synthesis of a wide array of substituted pyridines, which are themselves precursors to fused heterocyclic systems like triazolopyridines or imidazopyridines. beilstein-journals.org The ability to controllably introduce substituents at the 2-position is a critical step in the strategic assembly of these more intricate molecular frameworks.

Table 1: Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-H) | Displaced Group | Product Type | Significance |

| Primary/Secondary Amine | -SO2Me | 2-Amino-5-(trifluoromethyl)pyridine | Access to key pharmacophores |

| Alcohol/Phenol | -SO2Me | 2-Alkoxy/Aryloxy-5-(trifluoromethyl)pyridine | Synthesis of ethers, potential herbicides |

| Thiol/Thiophenol | -SO2Me | 2-Thioether-5-(trifluoromethyl)pyridine | Building blocks for agrochemicals |

| Carbon Nucleophile | -SO2Me | 2-Alkyl/Aryl-5-(trifluoromethyl)pyridine | Formation of C-C bonds |

Precursor in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of all starting materials. mdpi.comnih.govmdpi.com While many MCRs are designed to construct heterocyclic rings like pyridines from simpler acyclic precursors, the use of pre-functionalized heterocyclic building blocks within MCRs is an evolving area of synthetic methodology. researchgate.net

This compound is an ideal candidate for integration into MCR strategies as a reactive electrophilic component. Its utility stems from the highly activated 2-position, which can readily undergo substitution. In a hypothetical MCR design, this building block could be combined with reactants that generate a potent nucleophile in situ.

For example, a process could be envisioned where two or more components first react to form a complex nucleophilic intermediate, which then participates in the final bond-forming step by displacing the methylsulfonyl group of the pyridine. Such a reaction would fall under the category of a sequential addition-elimination mechanism within a one-pot MCR framework. This approach allows for the rapid assembly of highly decorated pyridine derivatives, where the complexity is built around the stable trifluoromethylpyridine core.

The advantage of using a stable, yet highly reactive, building block like this compound in MCRs includes:

Convergent Synthesis: Rapidly building molecular complexity from a key, pre-formed heterocyclic core.

Diversity: Allowing a wide range of nucleophilic components to be incorporated, leading to the creation of large chemical libraries for screening purposes.

Atom Economy: Aligning with the principles of green chemistry by combining multiple synthetic steps into a single, efficient operation.

Although specific, named MCRs that utilize this exact substrate are not yet prevalent in the literature, its inherent reactivity makes it a prime candidate for the development of novel MCRs aimed at producing complex molecules for drug discovery and agrochemical research.

Integration into Advanced Molecular Architectures

The integration of this compound into advanced molecular architectures is a direct extension of its utility as a synthetic building block. The unique combination of a trifluoromethyl group and a reactive sulfonyl handle allows chemists to incorporate this specific pyridine ring into larger, more complex structures with tailored properties.

In medicinal chemistry, the 5-(trifluoromethyl)pyridine substructure is recognized as a privileged fragment. The CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability. acs.org By using this compound as a starting point, medicinal chemists can readily synthesize series of compounds where various functionalities are attached at the 2-position. This systematic modification is crucial for structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity and pharmacokinetic profile of a lead compound.

The strong electron-withdrawing nature of both substituents also means that the resulting molecular architectures often possess unique electronic characteristics. This can influence intramolecular interactions, molecular conformation, and the pKa of nearby functional groups, all of which can be critical for binding to biological targets such as enzymes or receptors. Pyridyl sulfones, in general, are recognized as important structural motifs in pharmaceuticals, agrochemicals, and materials chemistry. acs.orgmdpi.comnih.gov

Applications in Ligand Design and Metal Complex Synthesis

The structure of this compound offers significant potential for applications in coordination chemistry and ligand design. wikipedia.org Pyridine and its derivatives are classic ligands in transition metal chemistry, coordinating to metal centers through the lone pair of electrons on the nitrogen atom. jscimedcentral.commdpi.com The presence of additional functional groups, such as the methylsulfonyl group, can introduce further complexity and functionality into the resulting metal complexes.

The primary coordination site is the pyridine nitrogen, which acts as a Lewis base. wikipedia.org Additionally, the oxygen atoms of the sulfonyl group possess lone pairs and could potentially engage in coordination, allowing the molecule to act as a bidentate ligand. This chelation could lead to the formation of stable five-membered rings with a metal center, a favorable arrangement known as the chelate effect. nih.gov

The electronic properties of the ligand are heavily influenced by the trifluoromethyl and methylsulfonyl groups. These electron-withdrawing substituents reduce the electron density on the pyridine ring and, consequently, decrease the basicity of the nitrogen atom. This modulation of the ligand's electronic character can have a profound impact on the properties of the resulting metal complex, including its stability, redox potential, and catalytic activity.

While extensive studies on this specific molecule as a ligand are not widely reported, research on analogous pyridyl sulfonamides and pyridine sulfonic acids demonstrates their ability to form stable complexes with a variety of metal ions, including copper, zinc, and silver. researchgate.netresearchgate.netglobethesis.com These complexes have applications ranging from biological sensing to materials science. globethesis.com The principles established with these related systems strongly suggest the viability of this compound as a versatile ligand for creating novel metal-organic frameworks and catalysts. mdpi.comresearchgate.net

Table 2: Potential Coordination Modes

| Coordination Site(s) | Ligand Type | Potential Metal Ions | Potential Applications |

| Pyridine Nitrogen | Monodentate | Ru(II), Rh(I), Pd(II), Cu(I) | Catalysis, Photophysics |

| Pyridine N, Sulfonyl O | Bidentate (Chelating) | Cu(II), Zn(II), Ni(II), Fe(II) | Bioinorganic Chemistry, Sensors |

| Pyridine N (Bridging) | Bridging Ligand | Ag(I), Cu(I) | Coordination Polymers |

Contributions to Materials Chemistry Research

In materials chemistry, fluorinated organic compounds are highly sought after for creating high-performance polymers and advanced materials. mdpi.com These materials often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The high reactivity of molecules like this compound in nucleophilic aromatic substitution makes it an excellent candidate as a monomer for the synthesis of specialty polymers.

Drawing a parallel with perfluoropyridine, which is used to create fluorinated networks and polymers, this compound can undergo polycondensation reactions. mdpi.com By reacting it with bis-nucleophiles, such as bisphenols or diamines, the methylsulfonyl group can be displaced in a stepwise fashion to form poly(aryl ether)s or poly(aryl amine)s.

The incorporation of the 5-(trifluoromethyl)pyridine unit into the polymer backbone would be expected to impart several desirable properties:

High Thermal Stability: The strong C-F and aromatic C-C/C-N bonds contribute to a robust polymer backbone that can withstand high temperatures.

Chemical Inertness: The electron-deficient nature of the ring and the stability of the C-F bonds make the polymer resistant to chemical attack.

Low Dielectric Constant: Fluorinated polymers often have low dielectric constants, making them useful as insulating materials in microelectronics.

Hydrophobicity: The presence of the CF3 group typically results in materials with low surface energy and water-repellent properties.

Research into fluorinated polymer donors for solar cells has shown that the inclusion of a trifluoromethyl group can favorably lower the HOMO energy level and improve intermolecular interactions, leading to significantly enhanced device performance. rsc.org This highlights the potential of using building blocks like this compound to create new functional materials for applications in electronics, aerospace, and energy. globethesis.com

Emerging Research Directions and Future Perspectives in 2 Methylsulfonyl 5 Trifluoromethylpyridine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of complex pyridine (B92270) derivatives like 2-Methylsulfonyl-5-trifluoromethylpyridine has traditionally relied on multi-step processes that can be resource-intensive. Current research is actively pursuing more sustainable and innovative methodologies that prioritize efficiency and environmental responsibility.

A primary focus is the shift away from harsh, conventional methods, such as classical nitration and halogenation, which often require extreme conditions. thieme-connect.com Modern approaches aim for higher atom economy and milder reaction conditions. The development of "green" fluorine chemistry is particularly relevant, seeking to incorporate fluorine atoms or trifluoromethyl groups into molecules with greater efficiency and less environmental impact. dovepress.com

One innovative strategy involves the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts. jst.go.jpnih.gov This method allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) from simpler starting materials in a single step, although controlling the formation of by-products remains a challenge. nih.gov Another approach is the construction of the pyridine ring from a building block that already contains the trifluoromethyl group, a method known as cyclocondensation. nih.gov These strategies represent a move towards more streamlined and potentially more sustainable manufacturing processes.

Table 1: Comparison of Synthetic Approaches for Trifluoromethylpyridine Intermediates

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Stepwise functionalization of a pre-formed pyridine ring (e.g., chlorination, fluorination). nih.gov | Well-established and understood pathways. | Often requires harsh conditions, multiple steps, and can generate significant waste. |

| Simultaneous Vapor-Phase Reaction | Direct, high-temperature reaction to introduce multiple functional groups in one step. jst.go.jpnih.gov | Reduces the number of synthetic steps, potentially improving efficiency. | Requires high energy input and can lead to mixtures of products requiring separation. |

| Cyclocondensation | Building the pyridine ring from smaller, fluorine-containing molecules. nih.gov | Allows for the early introduction of the trifluoromethyl group. | The availability and cost of the starting building blocks can be a factor. |

| Green Chemistry Approaches | Focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. dovepress.com | Environmentally friendly, safer processes. | Requires new catalyst development and process optimization to be economically viable. |

This table provides a generalized comparison of synthetic strategies relevant to the formation of the core structure of this compound.

Exploration of Unprecedented Reaction Pathways and Functionalizations

Beyond improving the synthesis of the core structure, a major frontier in pyridine chemistry is the exploration of novel ways to functionalize the pyridine ring. Direct C-H functionalization has emerged as a powerful and atom-economical tool, allowing for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. nih.gov

For pyridine derivatives, C-H functionalization has traditionally been challenging to control due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. nih.gov However, recent breakthroughs are enabling the selective functionalization of positions that were previously difficult to access, known as distal positions (C3 and C4). nih.govnih.gov These methods include transition-metal-free reactions, photocatalysis, and temporary de-aromatization strategies. thieme-connect.comnih.gov

Another area of intense research is the activation of carbon-fluorine (C-F) bonds within the trifluoromethyl group. researchgate.netchemrxiv.org While C-F bonds are typically very strong, developing methods to selectively break and reform them opens up entirely new avenues for creating derivatives. chemrxiv.orgox.ac.uk This "defluorinative functionalization" could allow for the transformation of the CF3 group on this compound into other functional groups, providing rapid access to a diverse range of new molecules. researchgate.net

Late-Stage Functionalization (LSF) is a particularly impactful application of these new pathways. LSF aims to introduce chemical modifications at a late stage in a synthetic sequence, which is highly valuable for diversifying complex molecules like drug candidates without having to restart the synthesis from scratch. unimi.it

Advances in Catalysis for Enhanced Regio- and Stereoselectivity

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is a central challenge in organic synthesis. Advances in catalysis are providing unprecedented levels of control in the functionalization of pyridines.

Transition metal catalysis, using metals like rhodium, palladium, and nickel, is a cornerstone of modern synthetic chemistry. nih.govnih.govnih.gov Researchers have discovered that the choice of metal and, crucially, the ancillary ligand attached to it can direct a reaction to a specific C-H bond on the pyridine ring. nih.govnih.gov For instance, different catalyst systems can selectively target the C2, C3, or C4 positions, overriding the ring's natural reactivity patterns. nih.govnih.gov

Table 2: Examples of Catalyst-Controlled Regioselectivity in Pyridine Functionalization

| Catalyst System | Target Position | Reaction Type | Significance |

|---|---|---|---|

| Rhodium(III) Catalysis | Varies | Cycloaddition | Enables the synthesis of highly substituted pyridines from simple precursors under mild conditions. nih.gov |

| Palladium(II) with Amino Acid Ligands | C3 | C-H Alkenylation | Overcomes the preference for C2/C4 functionalization, allowing access to C3-modified pyridines. nih.gov |

| Iridium-based Catalysts | C3 (meta) | Borylation | Provides a route to meta-functionalized pyridines, which are challenging to access directly. unimi.it |

| Nickel with Bifunctional Ligands | C3(5) | C-H Alkenylation | A specialized ligand-template strategy overrides the intrinsic electronic preferences of the pyridine ring. nih.gov |

This table illustrates general principles of catalytic control in pyridine chemistry, which are applicable to the selective functionalization of molecules like this compound.

Furthermore, catalytic enantioselective methods are being developed to create chiral pyridine derivatives. rsc.org This involves using chiral catalysts to control the formation of specific stereoisomers, which is of paramount importance in the pharmaceutical and agrochemical industries where different stereoisomers can have vastly different biological activities.

Integration of Data Science and Machine Learning for Chemical Discovery

The integration of data science and machine learning (ML) is revolutionizing chemical research by accelerating the pace of discovery. researchgate.netresearchgate.net These computational tools are increasingly being applied to predict the outcomes of reactions, optimize synthetic pathways, and even design novel compounds with desired properties. researchgate.netresearchgate.net

In the context of this compound and its derivatives, machine learning models can be trained on existing chemical data to predict biological and physicochemical properties, a process known as quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR). researchgate.net This predictive power allows researchers to prioritize the synthesis of the most promising candidate molecules, saving time and resources. researchgate.net

Machine learning is also being used to assist in the discovery of new materials and reaction conditions. nih.gov For example, ML models can screen vast virtual libraries of potential catalysts or polymer structures to identify candidates with high efficiency for a specific application. nih.govresearchgate.net By analyzing complex datasets, these algorithms can uncover patterns and relationships that might not be obvious to a human researcher, thereby guiding experimental work in more fruitful directions. digitellinc.com This data-driven approach is changing the way chemical research is conducted, moving towards a more predictive and efficient paradigm. uio.no

Table 3: Applications of Data Science and Machine Learning in Pyridine Chemistry

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Prediction & Optimization | ML models predict the products and yields of unknown reactions based on learned patterns from known chemical transformations. escholarship.org | Accelerates the discovery of new synthetic routes and reduces the number of experiments needed for optimization. |

| Property Prediction (QSAR/QSPR) | Algorithms correlate molecular structures with their biological activities or physical properties. researchgate.netresearchgate.net | Enables the rapid screening of virtual compounds to identify promising candidates for synthesis. |

| Novel Compound Design | Generative AI models can propose new molecular structures with specific desired properties. princeton.edu | Expands the accessible chemical space and inspires the creation of innovative molecules. |

| Automated Structure Elucidation | AI tools assist in analyzing spectroscopic data to determine the structure of newly synthesized compounds. researchgate.net | Speeds up the characterization process and reduces a common bottleneck in synthetic chemistry. |

This table summarizes the growing role of computational tools in advancing the field of organic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylsulfonyl-5-trifluoromethylpyridine, and what factors influence the choice of reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. For example, a four-step approach (oxidation, chlorination, fluorination, and sulfonation) is analogous to methods used for structurally related compounds like 2-chloro-5-(trifluoromethyl)pyridine. Reaction conditions (e.g., temperature, catalyst, solvent polarity) are optimized based on the stability of intermediates and regioselectivity. Chlorination steps often require Lewis acids (e.g., AlCl₃), while fluorination may involve HF or fluorinating agents like SF₄. Methylsulfonyl introduction can be achieved via oxidation of methylthio precursors using oxidizing agents such as m-CPBA .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and detect impurities.

- HPLC-MS for purity assessment and quantification of byproducts.